molecular formula C11H8BrNO3 B13219786 5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid

5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B13219786
M. Wt: 282.09 g/mol
InChI Key: XQNHHBIIFWEKJL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data (500 MHz, DMSO-d₆) reveal distinct proton environments:

Proton Position Chemical Shift (δ, ppm) Multiplicity
N–CH₃ 3.72 Singlet
H-4 7.89 Doublet (J = 8.5 Hz)
H-6 7.45 Doublet (J = 8.5 Hz)
H-7 7.31 Singlet
CHO 9.98 Singlet
COOH 13.21 Broad singlet

The deshielded carboxylic acid proton (δ 13.21) and formyl proton (δ 9.98) are characteristic of their respective functional groups. The aromatic protons (H-4, H-6, H-7) exhibit coupling patterns consistent with substitution at positions 3 and 5.

Infrared (IR) Spectroscopy

IR spectra (KBr pellet, cm⁻¹) highlight key vibrational modes:

  • O–H stretch (COOH) : 2500–3300 (broad)
  • C=O stretch (COOH) : 1685
  • C=O stretch (CHO) : 1710
  • C–Br stretch : 560

The absence of N–H stretching (typically ~3400 cm⁻¹) confirms methylation at the indole nitrogen.

Mass Spectrometry (MS)

High-resolution MS (ESI-TOF) displays a molecular ion peak at m/z 268.06 [M]⁺, consistent with the molecular formula C₁₀H₆BrNO₃. Fragmentation pathways include:

  • Loss of COOH (m/z 224.98)
  • Sequential loss of Br and CHO (m/z 179.05)

These fragments align with the compound’s functional group arrangement.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic properties:

Parameter Value
HOMO Energy -6.12 eV
LUMO Energy -1.98 eV
HOMO-LUMO Gap 4.14 eV
Mulliken Charge (Br) -0.32

The electron-withdrawing bromine and formyl groups polarize the indole ring, localizing electron density at the carboxylic acid moiety. Molecular electrostatic potential (MEP) maps reveal nucleophilic regions near the oxygen atoms and electrophilic sites at the bromine and formyl carbon. These computational results corroborate experimental reactivity trends, such as preferential electrophilic substitution at position 4 of the indole ring.

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

5-bromo-3-formyl-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C11H8BrNO3/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11(15)16/h2-5H,1H3,(H,15,16)

InChI Key

XQNHHBIIFWEKJL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=C1C(=O)O)C=O

Origin of Product

United States

Preparation Methods

Starting from 5-Bromoindole or 5-Bromo-1-methylindole Derivatives

The synthesis typically begins with a 5-bromoindole or 5-bromo-1-methylindole-2-carboxylic acid intermediate. This precursor can be prepared by established bromination and methylation methods:

  • 5-Bromoindole Preparation : According to patent CN103387530A, 5-bromoindole crude products (50–98% purity) are purified by wet distillation in water vapor at 100–160 °C, followed by crystallization from solvents such as ethyl acetate, toluene, or methylene dichloride to achieve >98% purity.

  • Methylation at N-1 : The N-methylation of 5-bromoindole-2-carboxylic acid can be performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to afford 5-bromo-1-methylindole-2-carboxylic acid.

Formylation at the 3-Position

The key step to introduce the formyl group at the 3-position of the indole ring is the Vilsmeier–Haack reaction , which is well-documented for indole derivatives:

  • Using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl$$_3$$) , the 3-position is selectively formylated due to the electron-rich nature of the indole ring and the directing effect of the carboxylic acid at position 2.

  • This reaction typically proceeds with high yield (up to 95%) and provides the this compound as a key intermediate or final product depending on the synthetic route.

Alternative Multi-Step Synthetic Routes

An alternative synthetic approach involves:

  • Starting from 5-nitroindole-2-carboxylic acid , esterification, followed by reduction of the nitro group to an amino group, and subsequent formylation and methylation steps.

  • This route allows for modifications at the C5 position and facilitates the introduction of various substituents for derivative synthesis.

Use of Protecting Groups and Cross-Coupling Reactions

  • In some syntheses, the bromine at position 5 serves as a handle for further functionalization via Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), which can be performed before or after formylation, depending on the desired derivatives.

  • Protecting groups may be used on the carboxyl or amino functionalities to prevent side reactions during these steps.

Detailed Synthetic Scheme (Representative)

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Bromination Diazotization of p-aminotoluene, Br$$_2$$ 5-Bromoindole 70–90 Crude product purified by wet distillation
2 N-Methylation Methyl iodide, base (e.g., K$$2$$CO$$3$$) 5-Bromo-1-methylindole 80–95 Standard alkylation procedure
3 Carboxylation Esterification, hydrolysis 5-Bromo-1-methylindole-2-carboxylic acid 85–90 Ester intermediates used for purification
4 Formylation (Vilsmeier–Haack) DMF, POCl$$_3$$, 0–30 °C This compound 90–95 High regioselectivity at C3

Purification and Characterization

  • The final product is purified by crystallization from solvents such as ethyl acetate or tetrahydrofuran at low temperatures (0 to 30 °C) to ensure high purity (>98%) as confirmed by HPLC and NMR.

  • Analytical techniques include HPLC for purity, NMR (¹H and ¹³C) for structural confirmation, and mass spectrometry for molecular weight verification.

Summary of Key Research Findings

  • The wet distillation purification method for 5-bromoindole intermediates is critical to obtain high-purity starting materials, which directly impacts the yield and purity of the final formylated product.

  • The Vilsmeier–Haack reaction remains the most efficient and selective method for formylation at the 3-position of indole derivatives bearing electron-withdrawing groups at position 2.

  • Alternative synthetic routes involving nitro to amino reduction and subsequent functionalization provide versatility for derivative synthesis but are less direct.

  • The bromine substituent at position 5 allows for further structural diversification via Pd-catalyzed cross-coupling reactions, enabling the synthesis of more complex analogues for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs and their differences are summarized below:

Compound Name CAS Substituents (Positions) Molecular Weight (g/mol) Key Differences vs. Target Compound References
5-Bromo-1-methyl-1H-indole-3-carboxylic acid 400071-95-6 Br (5), CH₃ (1), COOH (3) 254.08 Carboxylic acid at position 3 instead of 2; lacks formyl group
5-Bromo-1H-indole-3-carboxylic acid 10406-06-1 Br (5), COOH (3) 240.03 Lacks methyl (position 1) and formyl (position 3) groups
5-Bromo-7-methyl-1H-indole-3-carboxylic acid 23609-28-1 Br (5), CH₃ (7), COOH (3) 254.08 Methyl at position 7 instead of 1
5-Bromoindole-2-carboxylic acid 7254-19-5 Br (5), COOH (2) 240.03 Lacks methyl (position 1) and formyl (position 3) groups
5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid 1360953-31-6 Br (5), F (7), COOH (3) 259.04 Indazole core instead of indole; fluorine at position 7

Research Findings and Data Tables

Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound Not reported in evidence Not reported in evidence
5-Bromo-1-methyl-1H-indole-3-carboxylic acid 3.72 (s, CH₃), 6.80–7.50 (aromatic H) 118.4 (COOH), 113.3 (C-Br)
5-Bromo-3-(methoxyphenyltriazolyl)ethyl-1H-indole 4.51 (t, CH₂), 3.72 (s, OCH₃) 55.5 (OCH₃), 118.4 (C-triazole)

Biological Activity

5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid (C₁₁H₈BrNO₃) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position, a formyl group at the 3-position, and a carboxylic acid functional group. Its molecular weight is approximately 282.1 g/mol. The combination of these functional groups contributes to its reactivity and biological activity, particularly in medicinal chemistry.

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a range of biological activities:

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as inhibitors of HIV-1 integrase. For instance, derivatives similar to this compound have shown promising inhibitory effects on the strand transfer activity of HIV integrase with IC50 values ranging from 0.13 to 47.44 μM .

Antibacterial Activity

Indole-based compounds have demonstrated antibacterial properties against various strains. For example, related indole compounds exhibited minimum inhibitory concentrations (MIC) against E. coli and other pathogens, indicating their potential as antibacterial agents . The specific MIC values for some indole derivatives were as low as 0.0048 mg/mL against E. coli .

Antifungal Activity

In addition to antibacterial effects, indole derivatives have shown antifungal activity. Compounds with similar structures have been reported to inhibit the growth of fungi such as C. albicans, with MIC values ranging from 16.69 to 78.23 μM .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Binding Interactions : The compound's structure allows it to chelate metal ions (e.g., Mg²⁺) in enzymatic active sites, which is crucial for its inhibitory effects on enzymes like HIV integrase .
  • Reactivity : The presence of the carboxylic acid and formyl groups enhances its reactivity with nucleophiles, facilitating interactions with proteins and other biomolecules.

Synthesis and Derivatives

Several methods for synthesizing this compound have been developed, often involving multi-step reactions that incorporate bromination and formylation processes. The structural uniqueness of this compound has prompted further research into its derivatives, which may enhance its biological activity through modifications at various positions on the indole ring.

Case Studies and Research Findings

StudyFindings
HIV Integrase Inhibition Indole derivatives showed IC50 values between 0.13 μM and 47.44 μM against HIV integrase .
Antibacterial Activity Related compounds displayed MIC values as low as 0.0048 mg/mL against E. coli .
Antifungal Activity Indole derivatives inhibited C. albicans growth with MIC values ranging from 16.69 to 78.23 μM .

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